molecular formula C17H14N2O3 B6263340 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid CAS No. 1909336-15-7

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid

Cat. No. B6263340
CAS RN: 1909336-15-7
M. Wt: 294.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid, also known as 4-benzyl-5-hydroxy-1H-pyrazol-1-yl-benzoic acid, is a compound composed of a benzyl group, a hydroxy group, and a pyrazole ring. It is a derivative of benzoic acid and is used in various scientific applications. This compound has been studied extensively in recent years due to its potential use in drug discovery, biochemistry, and other fields.

Scientific Research Applications

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid has been studied extensively in recent years due to its potential use in drug discovery, biochemistry, and other fields. This compound has been found to be a useful tool for studying the structure and function of proteins and other biomolecules. It has also been used in the development of new drugs, as well as in the study of enzyme inhibition and drug metabolism.

Mechanism of Action

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme and blocks its activity. This inhibition can be used to study the structure and function of enzymes and to develop new drugs.
Biochemical and Physiological Effects
4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and other compounds. It has also been found to act as an antioxidant and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a low molecular weight, which makes it easy to work with and to store. However, it is also relatively expensive, and it may not be suitable for use in large-scale experiments.

Future Directions

Future research on 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid could focus on exploring its potential use in drug discovery and development. It could also be used to study the structure and function of proteins and other biomolecules, as well as to develop new drugs and to study enzyme inhibition and drug metabolism. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Synthesis Methods

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid can be synthesized using a variety of methods. The most common synthesis method involves the reaction of benzyl bromide and a hydroxy-pyrazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of the desired 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acidydroxy-1H-pyrazol-1-yl-benzoic acid and other by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid involves the synthesis of 3-benzyl-5-hydroxy-1H-pyrazole, followed by the reaction of this compound with 4-bromobenzoic acid to yield the final product.", "Starting Materials": [ "Benzyl bromide", "Hydrazine hydrate", "4-bromobenzoic acid", "Sodium hydroxide", "Sodium acetate", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-benzyl-5-hydroxy-1H-pyrazole", "a. Dissolve benzyl bromide in ethanol and add hydrazine hydrate.", "b. Heat the mixture under reflux for several hours.", "c. Cool the mixture and filter the solid product.", "Step 2: Synthesis of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid", "a. Dissolve 3-benzyl-5-hydroxy-1H-pyrazole in acetic acid.", "b. Add 4-bromobenzoic acid, sodium acetate, and sodium hydroxide to the mixture.", "c. Heat the mixture under reflux for several hours.", "d. Cool the mixture and filter the solid product.", "e. Recrystallize the product from ethanol to obtain pure 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid." ] }

CAS RN

1909336-15-7

Product Name

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid

Molecular Formula

C17H14N2O3

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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